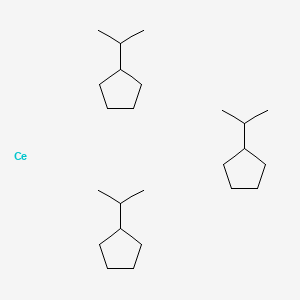
cerium;propan-2-ylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium;propan-2-ylcyclopentane is a compound that combines cerium, a rare earth metal, with a cycloalkane structure Cerium is known for its catalytic properties and is widely used in various industrial applications The propan-2-ylcyclopentane part of the molecule is a cycloalkane, which is a type of hydrocarbon with a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium;propan-2-ylcyclopentane typically involves the reaction of cerium salts with propan-2-ylcyclopentane under controlled conditions. One common method is the hydrothermal synthesis, where cerium nitrate is reacted with propan-2-ylcyclopentane in the presence of a reducing agent at elevated temperatures and pressures. This method allows for the formation of this compound with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, advanced techniques like microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Cerium;propan-2-ylcyclopentane can undergo various chemical reactions, including:
Oxidation: The cerium component can be oxidized to cerium(IV) oxide, which is a common oxidation state for cerium in catalytic applications.
Reduction: Cerium(IV) can be reduced back to cerium(III) under appropriate conditions.
Substitution: The cycloalkane part of the molecule can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine
Major Products Formed
Oxidation: Cerium(IV) oxide and various oxidized hydrocarbons.
Reduction: Cerium(III) compounds and reduced hydrocarbons.
Substitution: Halogenated cycloalkanes and other substituted derivatives
Scientific Research Applications
Cerium;propan-2-ylcyclopentane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of cerium;propan-2-ylcyclopentane involves its ability to undergo redox reactions. Cerium can alternate between its +3 and +4 oxidation states, allowing it to participate in various catalytic processes. The cycloalkane structure provides stability and enhances the compound’s solubility in organic solvents. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Cerium oxide (CeO2): Known for its catalytic and antioxidant properties.
Cyclopentane: A simple cycloalkane used as a solvent and in organic synthesis.
Propan-2-ylcyclopentane: A hydrocarbon with similar structural properties but without the cerium component .
Uniqueness
Cerium;propan-2-ylcyclopentane is unique due to the combination of cerium’s redox properties and the stability of the cycloalkane structure.
Properties
Molecular Formula |
C24H48Ce |
|---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
cerium;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H16.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |
InChI Key |
XXJOBLHJKZCUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



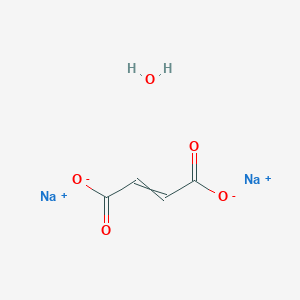

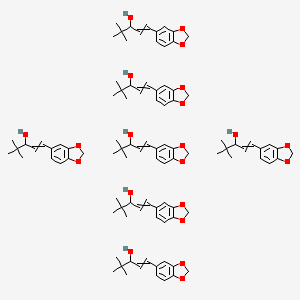

![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
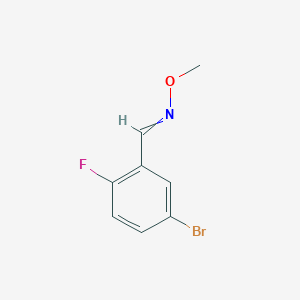
![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
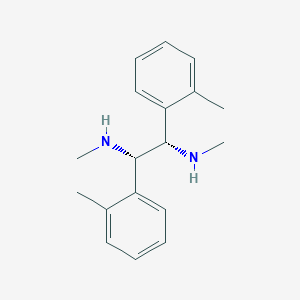
![3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B13389702.png)

![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
![4-[[3a-[2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389709.png)
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
